molecular formula C12H11NO2S B6340707 Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate CAS No. 1186369-13-0

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate

Cat. No. B6340707
CAS RN: 1186369-13-0
M. Wt: 233.29 g/mol
InChI Key: KIGIGJYDMFVWTK-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H11NO2S . It is used for research purposes and has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a pyridine ring via a carboxylate group . The molecular weight of this compound is 233.29 .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 233.29 . The specific physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate has been utilized in synthesizing novel thiophene-based heterocycles, which are significant in medicinal and materials chemistry. These syntheses involve the creation of various derivatives, highlighting the compound's versatility in chemical reactions (Mabkhot et al., 2017).

Catalytic Applications

  • This compound has been used in catalytic systems for coupling reactions, demonstrating its effectiveness in facilitating chemical transformations. Such applications are essential for the development of new materials and pharmaceuticals (Krompiec et al., 2008).

Polymer Synthesis

  • The compound plays a crucial role in the synthesis of conducting polymers. These polymers are valuable in electronic and material science due to their unique electrical properties (Bulut et al., 2004).

Application in Heterocyclic Chemistry

  • This compound is instrumental in the synthesis of diverse heterocyclic compounds. These compounds have broad applications ranging from pharmaceuticals to agrochemicals (El-Kashef et al., 2010).

Electropolymerization and Electrochromic Properties

  • It's used in electropolymerization processes to create polymers with electrochromic properties, which are crucial for developing advanced display technologies and smart windows (Shao et al., 2017).

Coordination Polymers and Metal-Organic Frameworks

  • This compound also finds applications in the construction of coordination polymers and metal-organic frameworks (MOFs), which have potential uses in gas storage, catalysis, and sensing applications (Cisterna et al., 2018).

Future Directions

Thiophene-based analogs, including Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate, have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

properties

IUPAC Name

ethyl 5-pyridin-3-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-6-5-10(16-11)9-4-3-7-13-8-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIGJYDMFVWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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